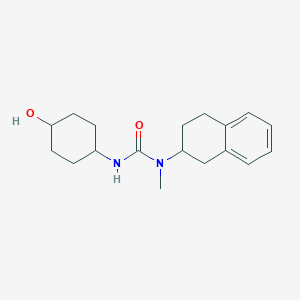![molecular formula C18H22N2O3 B6640133 N-[(1-hydroxycycloheptyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B6640133.png)
N-[(1-hydroxycycloheptyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-hydroxycycloheptyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide is a chemical compound that has been of great interest to researchers due to its potential pharmaceutical applications. This compound has been synthesized using various methods and its mechanism of action, biochemical and physiological effects have been studied extensively.
Wirkmechanismus
N-[(1-hydroxycycloheptyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In addition, this compound has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) signaling pathway, which plays a key role in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(1-hydroxycycloheptyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide in lab experiments is its ability to inhibit the activity of multiple enzymes and signaling pathways. This allows researchers to study the effects of this compound on various biological processes. However, one limitation of using this compound is its potential toxicity. It has been shown to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-[(1-hydroxycycloheptyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of additional pharmacological targets for this compound. In addition, future research could focus on the development of more potent and selective analogs of this compound for use as pharmaceuticals. Finally, future research could focus on the potential use of this compound in combination with other drugs for the treatment of various diseases.
Synthesemethoden
N-[(1-hydroxycycloheptyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 1,4-cyclohexadiene with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield 1,4-cyclohexadiene-1,4-dione. This compound is then reacted with hydroxylamine hydrochloride and sodium acetate to yield N-hydroxycyclohexanecarboxamide. This compound is further reacted with 3-chloro-2-methylpropene to yield N-[(1-hydroxycycloheptyl)methyl]cyclohexanecarboxamide. Finally, this compound is reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-[(1-hydroxycycloheptyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide has been studied extensively for its potential pharmaceutical applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[(1-hydroxycycloheptyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c21-16-14-8-4-3-7-13(14)11-15(20-16)17(22)19-12-18(23)9-5-1-2-6-10-18/h3-4,7-8,11,23H,1-2,5-6,9-10,12H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPYFLDTUGXWQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CNC(=O)C2=CC3=CC=CC=C3C(=O)N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]thiophene-2,4-dicarboxamide](/img/structure/B6640072.png)
![1-[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-[(2-hydroxy-2-methylpropyl)-methylamino]ethanone](/img/structure/B6640075.png)

![1-[3-[4-(4-Fluorophenoxy)piperidin-1-yl]-2-hydroxypropyl]pyrrolidin-2-one](/img/structure/B6640093.png)

![2-(hydroxymethyl)-N-[3-(trifluoromethyl)cyclohexyl]pyrrolidine-1-carboxamide](/img/structure/B6640107.png)
![1-[[2-(Ethoxymethyl)phenyl]methyl]-3-[(1-hydroxycycloheptyl)methyl]urea](/img/structure/B6640120.png)
![2-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B6640138.png)
![N-[(1-benzylpyrrolidin-2-yl)methyl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide](/img/structure/B6640145.png)
![1-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-methyl-1-(3-methylpyridin-2-yl)propyl]urea](/img/structure/B6640153.png)
![N-[(1-hydroxycycloheptyl)methyl]-4-pyrazol-1-ylbenzamide](/img/structure/B6640156.png)
![N-[2-[(1-hydroxycycloheptyl)methylamino]-2-oxoethyl]-2-phenylacetamide](/img/structure/B6640163.png)
![1-(2-fluorophenyl)-N-[(1-hydroxycycloheptyl)methyl]-5-methylpyrazole-4-carboxamide](/img/structure/B6640169.png)